NB-598 Exhibits >5,000-Fold Greater Potency than Terbinafine Against Mammalian Squalene Epoxidase
In a microsomal assay using HepG2 cells (human origin), NB-598 inhibited squalene epoxidase with an IC50 of 0.75 nM . In contrast, terbinafine inhibited guinea pig microsomal SE with an IC50 of 4 μM, and rat microsomal SE with an IC50 of 87 μM [1]. The potency difference ranges from 5,333-fold (4 μM / 0.75 nM) to 116,000-fold (87 μM / 0.75 nM). This gap is consistent with the distinct selectivity profiles of the two inhibitor classes.
| Evidence Dimension | Inhibitory potency (IC50) against mammalian microsomal squalene epoxidase |
|---|---|
| Target Compound Data | IC50 = 0.75 nM (HepG2 human microsomes) |
| Comparator Or Baseline | Terbinafine: IC50 = 4 μM (guinea pig SE), IC50 = 87 μM (rat SE) |
| Quantified Difference | 5,333x to 116,000x more potent |
| Conditions | Cell-free microsomal assays using substrate squalene |
Why This Matters
For researchers studying mammalian cholesterol synthesis, NB-598 provides an effective inhibitory concentration at nanomolar doses, whereas terbinafine would require millimolar concentrations, introducing off-target effects and solubility issues.
- [1] Ryder NS, et al. Differential inhibition of fungal and mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine. Arch Biochem Biophys. 1997; 340(2): 265-269. View Source
